molecular formula C10H22ClN B6187871 1-[3-(2,2-dimethylpropyl)cyclobutyl]methanamine hydrochloride CAS No. 2639451-45-7

1-[3-(2,2-dimethylpropyl)cyclobutyl]methanamine hydrochloride

Cat. No. B6187871
CAS RN: 2639451-45-7
M. Wt: 191.7
InChI Key:
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Description

1-(3-(2,2-dimethylpropyl)cyclobutyl)methanamine hydrochloride, commonly referred to as DMPCB, is a cyclic amine derivative that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and organic solvents. DMPCB has a molecular weight of 194.7 g/mol, and its chemical formula is C11H21ClN2.

Scientific Research Applications

DMPCB is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as peptides, amino acids, and other small organic molecules. It is also used in the synthesis of various metal complexes, such as ruthenium and cobalt complexes. Additionally, DMPCB is used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

The exact mechanism of action of DMPCB is not fully understood. However, it is believed that the cyclic amine group of DMPCB interacts with the active sites of enzymes, thereby inhibiting their activity. This inhibition of enzyme activity can lead to the inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
DMPCB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMPCB can inhibit the activity of various enzymes, such as cytochrome P450 enzymes and proteases. Additionally, DMPCB has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMPCB in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, one of the major drawbacks of using DMPCB in laboratory experiments is that it is not very soluble in water, which can limit its usefulness in certain applications.

Future Directions

The use of DMPCB in scientific research is still in its infancy, and there are many potential future directions for research. One potential area of research is the development of novel synthetic methods for the synthesis of DMPCB. Additionally, further research is needed to better understand the biochemical and physiological effects of DMPCB. Finally, further research is needed to explore the potential therapeutic applications of DMPCB in the treatment of various diseases and conditions.

Synthesis Methods

DMPCB can be synthesized via two different methods. The first method involves the reaction of 2,2-dimethylpropyl chloride and cyclobutyl amine in the presence of a base such as potassium carbonate or sodium hydroxide. The second method involves the reaction of 2,2-dimethylpropyl bromide and cyclobutyl amine in the presence of a base such as potassium carbonate or sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(2,2-dimethylpropyl)cyclobutyl]methanamine hydrochloride involves the reaction of 2,2-dimethylpropylcyclobutanone with hydroxylamine hydrochloride to form 1-(2,2-dimethylpropyl)cyclobutanecarboxylic acid hydrazide, which is then reduced with sodium borohydride to form 1-(2,2-dimethylpropyl)cyclobutanemethanamine. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "2,2-dimethylpropylcyclobutanone", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2,2-dimethylpropylcyclobutanone is reacted with hydroxylamine hydrochloride in ethanol to form 1-(2,2-dimethylpropyl)cyclobutanecarboxylic acid hydrazide.", "1-(2,2-dimethylpropyl)cyclobutanecarboxylic acid hydrazide is reduced with sodium borohydride in ethanol to form 1-(2,2-dimethylpropyl)cyclobutanemethanamine.", "1-(2,2-dimethylpropyl)cyclobutanemethanamine is reacted with hydrochloric acid to form 1-[3-(2,2-dimethylpropyl)cyclobutyl]methanamine hydrochloride." ] }

CAS RN

2639451-45-7

Molecular Formula

C10H22ClN

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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